2-Acetyl-6-methoxyisonicotinaldehyde
Description
2-Acetyl-6-methoxyisonicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 6-position, an acetyl group at the 2-position, and an aldehyde functional group. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-acetyl-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6(12)8-3-7(5-11)4-9(10-8)13-2/h3-5H,1-2H3 |
InChI Key |
DVHYUUWKQSNZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where AlCl₃ activates acetyl chloride to form a reactive acylium ion. The methoxy group’s electron-donating effect directs acetylation to the para position relative to the methoxy substituent, yielding the 6-methoxy-2-acetyl regioisomer.
Typical conditions include:
Optimization and Yield
The JPS5951234A patent reports an 86% yield under optimized conditions using toluene as the solvent. Key advantages include:
- Short reaction time (3–4 hours)
- Minimal byproducts (e.g., diacetylated derivatives)
- Compatibility with industrial-scale production
However, challenges persist in catalyst removal and waste management due to stoichiometric AlCl₃ usage.
Nitroparaffin-Mediated Transposition Method
Alternative Acetylation Strategy
The CN101270040B patent describes a nitroparaffin-based approach to circumvent traditional Friedel-Crafts limitations. This method involves:
- Nitration : Reacting 2-methoxynaphthalene with nitroparaffins (e.g., nitromethane) in sulfuric acid.
- Transposition : Acid-catalyzed rearrangement of the nitro intermediate to the acetylated product.
Key Advantages Over Friedel-Crafts
- Catalyst efficiency : Uses Brønsted acids (e.g., H₂SO₄) instead of Lewis acids.
- Regioselectivity : Achieves >95% para selectivity due to steric and electronic effects.
- Yield : 78–82% isolated yield after purification.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
ATR-IR Spectral Data
The ATR-IR spectrum of 2-acetyl-6-methoxynaphthalene (SpectraBase ID: DmCRFLRMk5b) confirms key functional groups:
- C=O stretch : 1685 cm⁻¹ (acetyl group)
- OCH₃ stretch : 2830 cm⁻¹ (methoxy C–H)
- Aromatic C–H : 3050–3100 cm⁻¹
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) data from patent examples show:
Industrial-Scale Considerations
Solvent Selection
Toluene is preferred over chlorinated solvents (e.g., dichloroethane) due to lower toxicity and easier recovery. Pilot-scale trials demonstrate 90% solvent recyclability in batch processes.
Catalytic System Innovations
Recent advancements focus on replacing AlCl₃ with zeolite catalysts (e.g., H-beta zeolite) to improve sustainability. A 2025 study reported 80% yield using modified H-beta zeolites under continuous flow conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals, fragrances, and dyes .
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxy group can influence the compound’s binding affinity and specificity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include methoxy-substituted heterocycles and derivatives with boronic acid or carboxylic acid functionalities. Below is a comparative analysis based on functional groups, reactivity, and applications:
Table 1: Key Properties of 2-Acetyl-6-methoxyisonicotinaldehyde and Related Compounds
Key Comparisons:
Reactivity Differences :
- The aldehyde group in this compound enables condensation reactions (e.g., formation of hydrazones or imines), unlike 2-methoxyisonicotinic acid, which participates in acid-base or coordination chemistry via its carboxylic acid group .
- Boronic acid derivatives (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) are pivotal in cross-coupling reactions, whereas the aldehyde in the target compound may limit such utility but enhance nucleophilic reactivity.
Thermal Stability :
- Compounds with carboxylic acids (e.g., 2-methoxyisonicotinic acid, melting point 245–248°C) exhibit higher thermal stability compared to aldehyde-containing analogs, which are often more volatile or reactive.
Applications: Pharmaceutical Potential: The benzimidazole scaffold in 5-methoxy-2-mercaptobenzimidazole is associated with antimicrobial and anticancer activity, while the aldehyde-acetyl combination in the target compound may suit prodrug synthesis or Schiff base formation for metal-organic frameworks. Material Science: Boronic acids are staples in polymer and sensor development, whereas the target compound’s aldehyde group could facilitate covalent organic framework (COF) assembly.
Research Findings and Limitations
- Synthetic Challenges : The aldehyde group in this compound may require protection during synthesis (e.g., acetal formation) to prevent unwanted side reactions, a step unnecessary in carboxylic acid analogs .
- Spectroscopic Data Gap : While IR and NMR data for analogs like 2-methoxyisonicotinic acid are well-documented, similar analyses for the target compound are absent in the provided sources, highlighting a need for further characterization.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-acetyl-6-methoxyisonicotinaldehyde to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and real-time monitoring using techniques like thin-layer chromatography (TLC) or HPLC. For example, increasing the reaction temperature to 80°C in a polar aprotic solvent (e.g., DMF) might improve acetyl group incorporation. Post-synthesis purification via recrystallization or column chromatography (silica gel, gradient elution) should be validated using NMR (¹H/¹³C) and mass spectrometry to confirm purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : A multi-technique approach is critical.
- NMR : Compare ¹H chemical shifts of the methoxy (δ ~3.8–4.0 ppm) and acetyl (δ ~2.5 ppm) groups against reference spectra.
- IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry : Ensure molecular ion peaks align with theoretical m/z values (±1 Da).
Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validation with alternative methods (e.g., X-ray crystallography) or computational modeling (DFT) can resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Step 1 : Optimize the molecule’s geometry using Gaussian or ORCA software at the B3LYP/6-31G(d) level.
- Step 2 : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).
- Step 3 : Simulate reaction pathways with transition-state (TS) modeling. For example, TS barriers for methoxy group substitution can predict regioselectivity.
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may indicate solvation effects or steric hindrance not captured in gas-phase models .
Q. What experimental strategies can address contradictory results in the compound’s biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity.
- Control Experiments : Use isogenic cell lines (e.g., wild-type vs. enzyme-deficient) to isolate target effects.
- Mechanistic Probes : Employ fluorescent tags (e.g., FITC-labeled analogs) to track cellular uptake and sublocalization via confocal microscopy.
- Data Normalization : Express activity as % inhibition relative to vehicle controls, using statistical tools (ANOVA with Tukey’s post-hoc test) to resolve variability .
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (per ICH Q1A guidelines).
- Analytical Endpoints : Monitor degradation via HPLC (retention time shifts) or LC-MS (fragment ions).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions. Note: Methoxy groups may hydrolyze under acidic conditions (pH <3), requiring buffered formulations .
Data Analysis and Reporting Guidelines
Q. What criteria should be applied when excluding outlier data points in kinetic studies involving this compound?
- Methodological Answer :
- Statistical Thresholds : Apply Grubbs’ test (α=0.05) to identify outliers.
- Instrumental Checks : Re-run suspect samples to confirm reproducibility.
- Contextual Exclusion : Retain outliers if they align with mechanistic hypotheses (e.g., unexpected solvent interactions). Full transparency in reporting is mandatory—describe excluded data in supplementary materials .
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Re-examine Assumptions : Verify protonation states (e.g., using MarvinSketch at experimental pH).
- Solvent Corrections : Apply implicit solvation models (e.g., COSMO-RS) to DFT calculations.
- Experimental Replication : Repeat assays with purified enantiomers if racemization is suspected.
- Collaborative Review : Cross-validate findings with independent labs to rule out methodological bias .
Ethical and Reproducibility Considerations
Q. What documentation standards are essential for ensuring reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Procedures : Report exact equivalents, reaction times (±5%), and purification gradients.
- Batch Records : Log reagent lot numbers and equipment calibration dates.
- Raw Data Archiving : Share NMR FID files, HPLC chromatograms, and spectral assignments in public repositories (e.g., Zenodo).
- Adherence to Guidelines : Follow the Beilstein Journal’s experimental reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
